![molecular formula C8H6BrNO2 B3286408 1-(2-Bromovinyl)-3-nitrobenzene CAS No. 82594-66-9](/img/structure/B3286408.png)
1-(2-Bromovinyl)-3-nitrobenzene
Overview
Description
The compound “1-(2-Bromovinyl)-3-nitrobenzene” is likely to be an organic compound, given the presence of bromovinyl and nitrobenzene groups . It’s worth noting that bromovinyl compounds are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, bromovinyl compounds can generally be synthesized through various methods. For instance, one method involves the use of tris(dibenzylideneacetone)dipalladium(0), diisopropylaminoborane, triethylamine, and triphenylphosphine in tetrahydrofuran at 65℃.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromovinyl group and a nitro group attached. The presence of these groups can have significant effects on the properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex due to the presence of the bromovinyl and nitro groups. These groups can participate in various types of reactions, including electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its functional groups. For instance, bromovinyl compounds generally have a molecular weight of around 180-260 g/mol .Scientific Research Applications
Synthesis and Medicinal Applications
1-(2-Bromovinyl)-3-nitrobenzene is utilized in various synthesis processes. For example, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, is an intermediate in the production of dofetilide, a medication used for treating arrhythmia. This synthesis involves the Williamson Reaction and is influenced by reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
Chemical Synthesis and Catalysis
Palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene and its derivatives with beta-halo-enals, -enones, or -esters can produce various important chemical structures such as quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones. This process showcases the versatility of nitrobenzene derivatives in chemical synthesis (Banwell et al., 2004).
Material Science and Solar Cell Applications
1-Bromo-4-nitrobenzene, a closely related compound, has been used to enhance the performance of polymer solar cells. The addition of this compound leads to a reduction in excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, improving the power conversion efficiency of solar cells (Fu et al., 2015).
Environmental and Pollution Studies
The derivatives of nitrobenzene, such as 1-bromo-4-nitrobenzene, are studied for their environmental impact and pollution reduction methods. For example, zerovalent iron (Fe0) has been used to reduce nitrobenzene to aniline in synthetic wastewater, showcasing the compound's relevance in environmental science and pollution control (Mantha et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTXPVFRAUVUQD-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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